1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine 1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17489216
InChI: InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2
SMILES:
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol

1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

CAS No.:

Cat. No.: VC17489216

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine -

Specification

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
IUPAC Name 1-(2-chloro-5-fluorophenyl)but-3-en-1-amine
Standard InChI InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2
Standard InChI Key RSXIOALPSYUFAD-UHFFFAOYSA-N
Canonical SMILES C=CCC(C1=C(C=CC(=C1)F)Cl)N

Introduction

Structural Characteristics of 1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

Molecular Architecture

1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine (molecular formula: C10H11ClFN\text{C}_{10}\text{H}_{11}\text{ClFN}, molecular weight: 199.65 g/mol) features a but-3-en-1-amine backbone attached to a 2-chloro-5-fluorophenyl aromatic ring . The amine group is bonded to a chiral carbon, creating two enantiomers: (R)-1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine (CAS: 1270136-24-7) and (S)-1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine (CAS: 1269972-47-5) . The chlorine and fluorine substituents at the 2- and 5-positions of the aromatic ring introduce electronic effects that influence reactivity and biological interactions.

Table 1: Enantiomeric Properties

Property(R)-Enantiomer(S)-Enantiomer
CAS Number1270136-24-7 1269972-47-5
Molecular Weight199.65 g/mol199.65 g/mol
Commercial AvailabilityDiscontinued Temporarily out of stock

The stereochemistry of the chiral center critically determines the compound’s interaction with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis Methods

Enantioselective Synthesis

Chemical Reactivity and Functional Transformations

Reactivity of Functional Groups

The amine group participates in acylation and alkylation reactions, enabling derivatization for structure-activity relationship studies. The conjugated double bond in the but-3-en-1-amine chain offers sites for electrophilic additions or cycloadditions, expanding its utility in synthetic chemistry.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProducts
AcylationAcetyl chloride, baseN-Acetyl derivatives
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compounds

The halogenated aromatic ring undergoes electrophilic substitution at the 4-position (para to fluorine), though reactivity is moderated by the electron-withdrawing effects of chlorine and fluorine.

Applications in Medicinal Chemistry and Beyond

Drug Discovery

1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine serves as a building block for small-molecule inhibitors and receptor modulators. Its chiral center allows for selective interactions with asymmetric binding pockets, a critical feature in designing drugs with reduced off-target effects.

Material Science

The compound’s rigid aromatic system and amine functionality make it a candidate for synthesizing polymers with tailored electronic properties, though this application remains exploratory.

Challenges and Future Directions

Overcoming Synthesis Limitations

Developing cost-effective, scalable methods for enantioselective synthesis is paramount to resolving supply chain issues . Advances in biocatalysis or flow chemistry could address these challenges.

Expanding Biological Profiling

Future research should prioritize target identification and in vivo efficacy studies to unlock the compound’s therapeutic potential. Collaborative efforts between synthetic chemists and pharmacologists will be essential.

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